REACTION_CXSMILES
|
[C:1]([C:5]1[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=1[NH2:7])([CH3:4])([CH3:3])[CH3:2].[C:12](Cl)(Cl)=[S:13].C(N(C(C)C)C(C)C)C>>[C:1]([C:5]1[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=1[N:7]=[C:12]=[S:13])([CH3:4])([CH3:2])[CH3:3]
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C(=S)(Cl)Cl
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The title compound was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C=CC=C1)N=C=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |